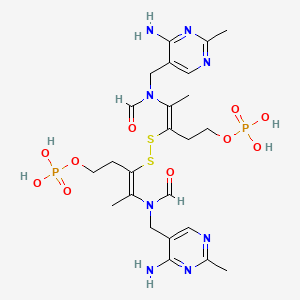

Thiamine disulfide phosphate

Description

Thiamine disulfide derivatives, such as thiamine tetrahydrofurfuryl disulfide (TTFD) and fursultiamine, are synthetic lipid-soluble analogs of thiamine (vitamin B1) designed to enhance bioavailability and tissue penetration. Unlike water-soluble thiamine hydrochloride, these derivatives resist enzymatic degradation in the gut and efficiently cross cell membranes due to their lipophilicity . Once absorbed, they are enzymatically reduced to release free thiamine and its active phosphate esters (e.g., thiamine diphosphate, TPP), which serve as cofactors for critical metabolic enzymes like pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase . TTFD, in particular, has demonstrated unique pharmacokinetic properties, including rapid absorption and prolonged thiamine retention in tissues such as the liver, brain, and cochlea .

Properties

CAS No. |

992-46-1 |

|---|---|

Molecular Formula |

C24H36N8O10P2S2 |

Molecular Weight |

722.7 g/mol |

IUPAC Name |

[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl]disulfanyl]pent-3-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C24H36N8O10P2S2/c1-15(31(13-33)11-19-9-27-17(3)29-23(19)25)21(5-7-41-43(35,36)37)45-46-22(6-8-42-44(38,39)40)16(2)32(14-34)12-20-10-28-18(4)30-24(20)26/h9-10,13-14H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30)(H2,35,36,37)(H2,38,39,40)/b21-15-,22-16- |

InChI Key |

HKQKYZRQBYBWSZ-BMJUYKDLSA-N |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCOP(=O)(O)O)/CCOP(=O)(O)O)/C)C=O |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOP(=O)(O)O)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Phosphorylation Using Phosphorohalidates

The foundational synthetic approach, detailed in US Patent 3,507,854 , involves a two-step phosphorylation process. Step 1 employs S-protected thiamine derivatives (e.g., S-benzoylthiamine monophosphate) reacted with diphenylphosphorochloridate in the presence of tertiary amines such as tri-(n-octyl)amine. This step, conducted in anhydrous dioxane or dimethylformamide, forms a phosphorylated intermediate with phenyl-protecting groups. Step 2 introduces a phosphate source—pyrophosphoric acid or adenosine monophosphate—to extend the phosphate chain, followed by deprotection using mercapto-containing agents like thiophenol or cysteine.

For example, Example 1 of the patent describes the synthesis of thiamine triphosphate:

- S-Benzoylthiamine monophosphate (5 g) is suspended in methanol-ethanol, treated with tri-(n-octyl)amine, and concentrated to dryness.

- The residue is dissolved in anhydrous dioxane, reacted with diphenylphosphorochloridate, and subsequently treated with pyrophosphoric acid.

- Deprotection with thiophenol yields thiamine triphosphate at 75% purity after freeze-drying.

Deprotection and Disulfide Formation

Comparative Analysis of Synthetic Approaches

A comparative evaluation of methods reveals trade-offs between yield, scalability, and purity:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Polyphosphoric acid | <10 | 50–60 | Simple reagents |

| Phosphorohalidate | 70–75 | 75–90 | High specificity |

| Enzymatic synthesis | N/A | N/A | Eco-friendly (theoretical) |

The phosphorohalidate route dominates industrial production due to its reproducibility, though it requires stringent anhydrous conditions. Emerging enzymatic approaches, inspired by bacterial thiamine biosynthesis (e.g., ThiG-mediated thiazole formation), remain exploratory but offer potential for greener synthesis.

Challenges and Optimization Strategies

Challenge 1 : Moisture sensitivity. Tertiary amines and phosphorohalidates are hygroscopic, necessitating inert atmospheres and solvent drying. Solution : Azeotropic distillation with dioxane or toluene ensures anhydrous environments.

Challenge 2 : Byproduct formation. Incomplete deprotection generates S-benzoyl or phenyl-phosphate contaminants. Solution : Multi-stage washing with ether and recrystallization improves purity.

Challenge 3 : Disulfide instability. Premature oxidation or reduction disrupts the disulfide bond. Solution : Controlled pH (6.5–7.0) and low-temperature storage stabilize the product.

Applications and Pharmacological Considerations

This compound is formulated in multivitamin preparations like Vitamedin® , which combines it with pyridoxine hydrochloride and cyanocobalamin. Clinical reports caution against anaphylactic reactions, likely due to hypersensitivity to synthetic thiamine derivatives rather than natural forms. This underscores the need for rigorous impurity profiling during synthesis to eliminate allergenic contaminants.

Chemical Reactions Analysis

Redox Reactions with Glutathione and Thioredoxin Systems

TDSP undergoes reduction via cellular redox systems, regenerating active thiamine derivatives:

Glutathione-Dependent Reduction

-

Mechanism : Reduced glutathione (GSH) reacts with TDSP to form mixed disulfides, which are rapidly reduced by glutathione reductase (GR) .

-

Kinetics :

Thioredoxin-Dependent Reduction

-

Mechanism : Thioredoxin reductase (TrxR) directly reduces TDSP using NADPH, bypassing the need for thioredoxin (Trx) .

-

Kinetics :

Comparative Reactivity

| Disulfide Derivative | Reduction Rate (GSH + Grx) | Reduction Rate (TrxR) |

|---|---|---|

| TDSP | 78 ± 4 nM/s | 52 ± 3 nM/s |

| Fursultiamine | 65 ± 5 nM/s | 48 ± 4 nM/s |

| Sulbutiamine | 42 ± 3 nM/s | 30 ± 2 nM/s |

| Data sourced from redox flux assays . |

Activation by Cysteine

TDSP requires thiol-containing agents (e.g., cysteine) for activation in biological systems :

-

Mechanism : Cysteine cleaves the disulfide bond, releasing bioactive thiamine derivatives.

-

Kinetic Enhancement :

pH-Dependent Stability

TDSP degrades non-enzymatically under alkaline conditions:

-

Half-life :

Thermal Decomposition

At elevated temperatures (70°C), TDSP decomposes via:

-

Kinetics :

Interaction with Polyphenols

TDSP reacts with polyphenols (e.g., rutin) to form stable complexes, reducing its bioavailability :

Comparative Analysis with Other Thiamine Disulfides

Clinical Implications

Scientific Research Applications

Thiamine disulfide phosphate has a wide range of scientific research applications:

Mechanism of Action

Thiamine disulfide phosphate exerts its effects by increasing the levels of thiamine diphosphate, a coenzyme involved in glucose and energy metabolism . It enhances the activity of enzymes such as transketolase and pyruvate dehydrogenase, which are crucial for cellular energy production . The compound also exhibits antioxidant and anti-inflammatory properties, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiamine (Vitamin B1)

- Structure : Comprises thiazole and pyrimidine moieties linked by a methylene bridge. Water-soluble but poorly absorbed in the gut.

- Bioavailability: Limited due to dependency on active transport mechanisms (e.g., thiamine transporters THTR1/2).

- Function : Precursor to TPP, essential for glycolysis, the Krebs cycle, and the pentose phosphate pathway .

- Limitations : Rapid renal excretion and low tissue accumulation .

Benfotiamine (S-Benzoylthiamine O-Monophosphate)

- Structure : S-acyl derivative with a benzoyl group attached to the thiamine molecule.

- Mechanism : Primarily acts in peripheral tissues (e.g., liver) to mitigate oxidative stress and advanced glycation end-products (AGEs) .

Sulbutiamine (O-Isobutyrylthiamine Disulfide)

- Structure : Disulfide derivative with two thiamine molecules linked via a sulfur-sulfur bond.

- Bioavailability : Lipid-soluble, bypasses active transport, and increases brain thiamine levels by 300–400% compared to thiamine hydrochloride .

- CNS Effects : Enhances dopamine signaling in the prefrontal cortex, improving motivation and locomotor activity in rodents .

- Therapeutic Use : Used for asthenia and cognitive fatigue due to its CNS penetration .

Fursultiamine (Thiamine Tetrahydrofurfuryl Disulfide, TTFD)

- Structure : Combines thiamine with a tetrahydrofurfuryl group via a disulfide bond.

- Bioavailability : 3–5× higher than thiamine hydrochloride; rapidly absorbed and converted to TPP in erythrocytes and liver .

- Unique Properties :

- Antioxidant Activity : Reduces reactive oxygen species (ROS) in the cochlea, protecting against cisplatin-induced ototoxicity .

- Neuroprotection : Enhances mitochondrial energy metabolism and dopaminergic activation in the medial prefrontal cortex .

- Clinical Efficacy : Improved symptoms in 80% of autistic children in a pilot study, linked to chelation of SH-reactive metals (e.g., arsenic) .

Data Tables

Table 1: Pharmacokinetic Comparison of Thiamine Derivatives

| Compound | Bioavailability | CNS Penetration | Half-Life (h) | Key Enzymes Affected |

|---|---|---|---|---|

| Thiamine HCl | Low | Minimal | 0.5–2 | Transketolase, PDH, α-KGDH |

| Benfotiamine | High (liver) | None | 3–5 | Transketolase, AGE inhibitors |

| Sulbutiamine | High | Yes | 4–6 | Dopaminergic pathways |

| TTFD | Very High | Yes | 5–8 | ROS scavengers, PDH, α-KGDH |

Key Research Findings

- TTFD vs. Thiamine : TTFD increases intracellular thiamine levels by 200% in rat brains compared to thiamine hydrochloride, with sustained TPP activity in the cochlea and liver .

- TTFD vs. Sulbutiamine : Both enhance CNS thiamine, but TTFD uniquely reduces oxidative stress in sensory tissues (e.g., cochlea) .

- Benfotiamine vs. Disulfides : Unlike TTFD and sulbutiamine, benfotiamine’s effects are restricted to peripheral tissues due to poor BBB penetration .

Q & A

Q. What are the key phosphorylated derivatives of thiamine, and how do their biochemical roles differ in metabolic pathways?

Thiamine disulfide phosphate (TDP) is one of several phosphorylated derivatives, including thiamine monophosphate (TMP) and thiamine triphosphate (TTP). TDP (thiamine pyrophosphate, TPP) acts as a coenzyme for critical enzymes like pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which are essential for glucose metabolism and the pentose phosphate pathway . Free thiamine and its esters are interconverted intracellularly, with TDP comprising ~90% of total thiamine in whole blood . Methodologically, HPLC with fluorescence detection is preferred for quantifying these derivatives in biological samples .

Q. How can researchers accurately quantify this compound and its derivatives in biological matrices?

A validated HPLC protocol involves protein precipitation with trichloroacetic acid (TCA), derivatization using potassium ferricyanide to form fluorescent thiochromes, and separation on a reversed-phase column. Key parameters include:

- Lower limits of quantification : 8.0 nmol/L (TDP), 1.5 nmol/L (TMP), and 2.5 nmol/L (free thiamine) .

- Recovery rates : 96.8–103.7% for TDP, TMP, and free thiamine .

- Analysis time : <6 minutes per sample . This method avoids enzymatic dephosphorylation steps, enabling rapid assessment in whole blood or tissues .

Advanced Research Questions

Q. What contradictory findings exist regarding this compound’s role in neurological disorders, and how can they be resolved?

While thiamine deficiency is linked to neurological damage (e.g., Wernicke-Korsakoff syndrome), some studies report no significant changes in brain TDP levels during induced pathologies. For example, in calves with polioencephalomalacia (PEM), brain and liver TDP levels were comparable to controls despite clinical symptoms . Contradictions may arise from:

- Compartmentalization : Tissue-specific TDP utilization not captured by bulk measurements.

- Non-coenzyme functions : Thiochrome (a thiamine derivative) may influence labile phosphate pools independently of TDP . Advanced methods like PET imaging with ¹¹C-labeled thiamine derivatives could resolve spatial-temporal distribution gaps .

Q. How can thiamine phosphate synthase (ThiE) be targeted for antimalarial drug development?

In Plasmodium falciparum, ThiE catalyzes the final step of TDP biosynthesis, combining THZ-P and HMP-PP. Structural studies reveal PfThiE’s susceptibility to nsSNPs (e.g., 14 identified variants) that alter enzyme stability and inhibitor binding . Key strategies include:

- Homology modeling : To identify conserved active sites across species (e.g., M. tuberculosis, E. coli) .

- Inhibitor screening : Targeting ThiE’s persulfide-dependent sulfur transfer mechanism, which is absent in humans . Resistance risks due to P. falciparum’s high mutation rate necessitate combinatorial therapies .

Q. Why do lipid-soluble thiamine disulfides (e.g., TTFD) show superior neuroprotective effects compared to water-soluble analogs?

Thiamine tetrahydrofurfuryl disulfide (TTFD) crosses the blood-brain barrier more efficiently, saturating both central and peripheral neurons. Post-absorption, TTFD is rapidly converted to TDP in the cytoplasm, restoring transketolase activity and energy metabolism in nerve cells . In contrast, Benfotiamine (a lipid-soluble analog) shows limited brain uptake but elevates hepatic TDP, highlighting tissue-specific pharmacokinetics .

Methodological Challenges

Q. What are the limitations of current thiamine detection methods, and how can they be addressed?

- Sensitivity : Traditional assays may miss low-abundance derivatives like TTP. Mass spectrometry (MS) coupled with HPLC improves sensitivity but requires specialized equipment .

- Dynamic range : Whole-blood assays prioritize TDP but overlook tissue-specific pools (e.g., brain vs. liver) .

- Standardization : Inter-lab variability in reference ranges (e.g., healthy adults: TDP = 70–179 nmol/L ). Emerging tools like ¹¹C-TTFD PET imaging enable real-time tracking of thiamine biodistribution in vivo .

Q. How do genetic polymorphisms in thiamine transporters (hTHTR1/2) affect cellular uptake of disulfide derivatives?

hTHTR1/2 mediate absorption of thiamine and its analogs in the gut. Polymorphisms (e.g., SLC19A2/SLC19A3 mutations) reduce transporter efficiency, complicating dose-response studies. Functional assays using CRISPR-edited cell lines or organoids can model these variations .

Data Contradiction Analysis

Q. Why do some studies report no correlation between this compound levels and clinical outcomes?

Discrepancies arise from:

- Sample timing : Acute vs. chronic deficiency states (e.g., TDP depletion precedes symptom onset).

- Compartmental analysis : CSF vs. whole-blood measurements (e.g., no TDP changes in CSF of PEM calves despite systemic deficiency) .

- Non-coenzyme roles : Thiamine derivatives like adenosine thiamine triphosphate (AThTP) may compensate for TDP deficits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.